molecular formula C10H15N5S2 B14428763 6-(pentyldisulfanyl)-7H-purin-2-amine CAS No. 78263-80-6

6-(pentyldisulfanyl)-7H-purin-2-amine

Cat. No.: B14428763
CAS No.: 78263-80-6
M. Wt: 269.4 g/mol
InChI Key: GBZPUCHTLAAREO-UHFFFAOYSA-N
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Description

6-(pentyldisulfanyl)-7H-purin-2-amine is an organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pentyldisulfanyl)-7H-purin-2-amine typically involves the introduction of the pentyldisulfanyl group to a purine precursor. One common method is the nucleophilic substitution reaction where a purine derivative reacts with a pentyldisulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(pentyldisulfanyl)-7H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The pentyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the disulfide bond, yielding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(pentyldisulfanyl)-7H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(pentyldisulfanyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The pentyldisulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-(butyldisulfanyl)-7H-purin-2-amine
  • 6-(hexyldisulfanyl)-7H-purin-2-amine
  • 6-(methylthio)-7H-purin-2-amine

Uniqueness

6-(pentyldisulfanyl)-7H-purin-2-amine is unique due to the specific length and structure of its pentyldisulfanyl group. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different alkyl chain lengths or functional groups.

Properties

CAS No.

78263-80-6

Molecular Formula

C10H15N5S2

Molecular Weight

269.4 g/mol

IUPAC Name

6-(pentyldisulfanyl)-7H-purin-2-amine

InChI

InChI=1S/C10H15N5S2/c1-2-3-4-5-16-17-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15)

InChI Key

GBZPUCHTLAAREO-UHFFFAOYSA-N

Canonical SMILES

CCCCCSSC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

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